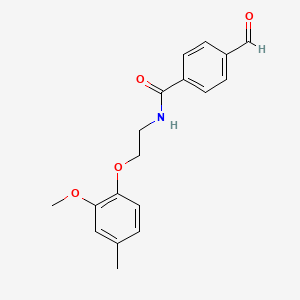
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is a chemical compound known for its role as a linker in antibody-drug conjugation (ADC). This compound has the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol. It is primarily used in the field of medicinal chemistry and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide involves multiple steps. One common method includes the reaction of 4-formylbenzoic acid with 2-(2-methoxy-4-methylphenoxy)ethylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide.
Reduction: 4-Hydroxymethyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells. This compound serves as a linker, connecting the antibody to the drug, ensuring stability and controlled release of the therapeutic agent.
In addition to its role in ADCs, this compound is also used in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of protein-ligand interactions.
Medicine: In the development of targeted drug delivery systems.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide in ADCs involves its role as a stable linker. The compound forms a covalent bond with the antibody and the drug, ensuring that the drug is only released upon reaching the target cancer cells. This targeted delivery reduces systemic toxicity and enhances the therapeutic efficacy of the drug.
Comparación Con Compuestos Similares
Similar Compounds
4-Formyl-N-(2-(2-methoxyphenoxy)ethyl)benzamide: Similar structure but lacks the methyl group on the phenoxy ring.
4-Formyl-N-(2-(2-methoxy-4-chlorophenoxy)ethyl)benzamide: Contains a chlorine atom instead of a methyl group on the phenoxy ring.
4-Formyl-N-(2-(2-methoxy-4-nitrophenoxy)ethyl)benzamide: Contains a nitro group instead of a methyl group on the phenoxy ring.
Uniqueness
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is unique due to its specific substitution pattern, which provides optimal stability and reactivity as a linker in ADCs. The presence of the methoxy and methyl groups enhances its solubility and compatibility with various antibodies and drugs, making it a preferred choice in the development of targeted therapies.
Propiedades
Fórmula molecular |
C18H19NO4 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
4-formyl-N-[2-(2-methoxy-4-methylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C18H19NO4/c1-13-3-8-16(17(11-13)22-2)23-10-9-19-18(21)15-6-4-14(12-20)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,21) |
Clave InChI |
IRRDAIYCKROTDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


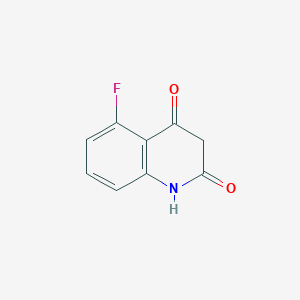
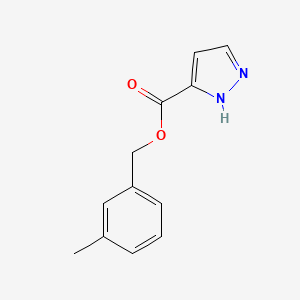
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
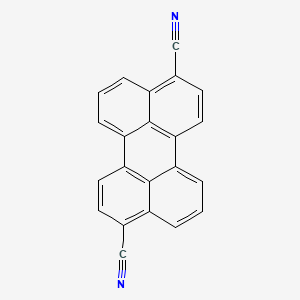
![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
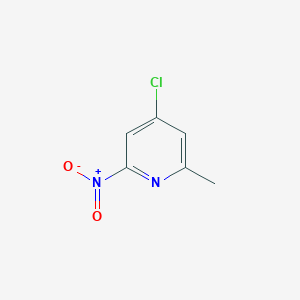
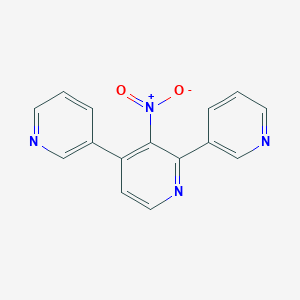

![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
![[(E,2S,3R)-18-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13143933.png)

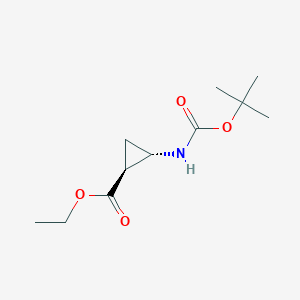
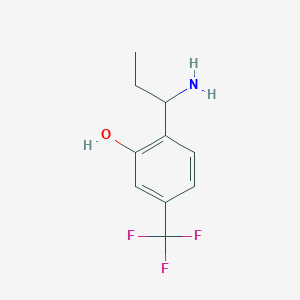
![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
